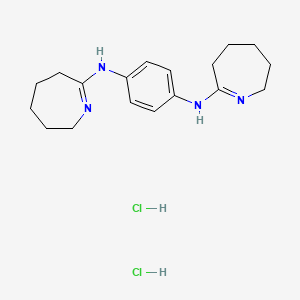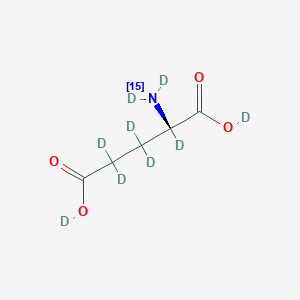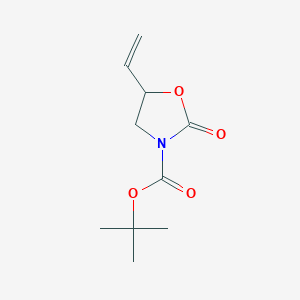
3-Boc-5-vinyl-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Boc-5-vinyl-2-oxazolidinone, also known as tert-Butyl 2-oxo-5-vinyl-1,3-oxazolidine-3-carboxylate, is a heterocyclic compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol . This compound is characterized by its oxazolidinone ring structure, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of a vinyl group and a tert-butoxycarbonyl (Boc) protecting group further distinguishes this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-5-vinyl-2-oxazolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a vinyl-substituted amine with a carbonyl compound in the presence of a base to form the oxazolidinone ring . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Boc-5-vinyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oxazolidinone ring can be reduced to form corresponding amines or alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Acidic reagents like trifluoroacetic acid (TFA) are employed to remove the Boc group.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines and alcohols.
Substitution: Free amines.
Wissenschaftliche Forschungsanwendungen
3-Boc-5-vinyl-2-oxazolidinone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Boc-5-vinyl-2-oxazolidinone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to active sites or altering protein conformation . The vinyl group can participate in covalent bonding with nucleophilic residues, while the oxazolidinone ring provides structural stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxazolidinone: A simpler analog without the Boc protecting group and vinyl substitution.
3-Methyl-2-oxazolidinone: Contains a methyl group instead of a vinyl group.
4-Acryloylmorpholine: Similar in structure but with a morpholine ring instead of an oxazolidinone ring.
Uniqueness
3-Boc-5-vinyl-2-oxazolidinone is unique due to its combination of a vinyl group and a Boc protecting group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in various research applications .
Eigenschaften
CAS-Nummer |
1039644-53-5 |
|---|---|
Molekularformel |
C10H15NO4 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
tert-butyl 5-ethenyl-2-oxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-5-7-6-11(8(12)14-7)9(13)15-10(2,3)4/h5,7H,1,6H2,2-4H3 |
InChI-Schlüssel |
FNTSQPKTSPKZHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(OC1=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


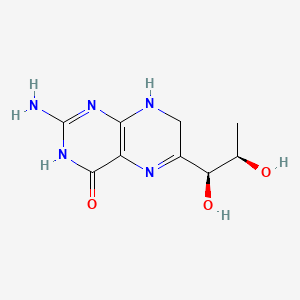
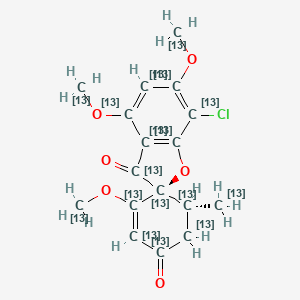
![n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide](/img/structure/B15088590.png)
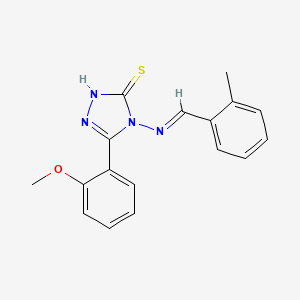
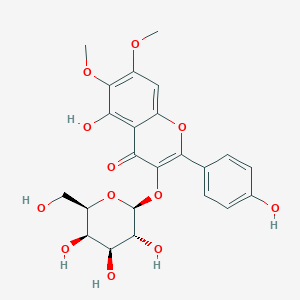
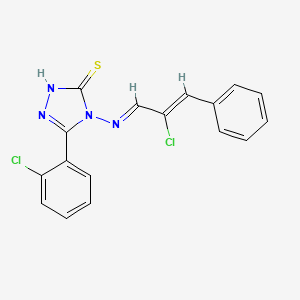

![(1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15088631.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B15088634.png)
